2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione
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Overview
Description
2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione is a complex organic compound that features a benzoxazole moiety attached to a phenyl ring, which is further connected to a dibromoisoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety from 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions . The phenyl ring is then functionalized with the benzoxazole group through a coupling reaction.
The dibromoisoindole-dione structure can be synthesized by bromination of isoindole-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane . The final step involves coupling the benzoxazole-functionalized phenyl ring with the dibromoisoindole-dione under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling reactions using industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form corresponding oxides under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes . The dibromoisoindole-dione structure may also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione is unique due to its combination of a benzoxazole moiety with a dibromoisoindole-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H10Br2N2O3 |
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Molecular Weight |
498.1 g/mol |
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione |
InChI |
InChI=1S/C21H10Br2N2O3/c22-13-8-9-14(23)18-17(13)20(26)25(21(18)27)12-5-3-4-11(10-12)19-24-15-6-1-2-7-16(15)28-19/h1-10H |
InChI Key |
YTVPOWPEJOANDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C=CC(=C5C4=O)Br)Br |
Origin of Product |
United States |
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